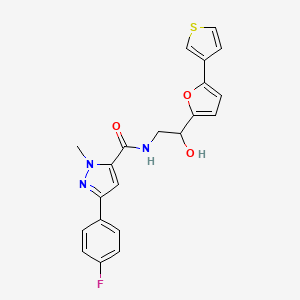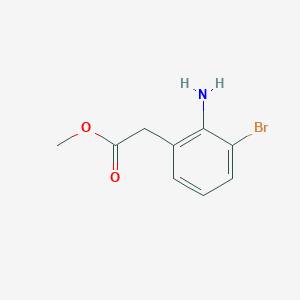![molecular formula C20H23ClN2O2 B2768576 3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 898602-11-4](/img/structure/B2768576.png)
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C19H23ClN2O2 It is characterized by the presence of a benzamide core, substituted with a chloro group, a morpholino group, and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the preparation of an intermediate compound, such as 3-chlorobenzoyl chloride, which is synthesized by reacting 3-chlorobenzoic acid with thionyl chloride.
Amidation Reaction: The intermediate is then reacted with 2-morpholino-2-(p-tolyl)ethylamine in the presence of a base, such as triethylamine, to form the desired benzamide compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
3-chloro-N-(2-piperidino-2-(p-tolyl)ethyl)benzamide: Contains a piperidine ring instead of a morpholine ring, which can influence its chemical properties and interactions.
Uniqueness
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of both the chloro and morpholino groups, which confer specific chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications.
特性
IUPAC Name |
3-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJKQILSXPFNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2768495.png)



![8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2768501.png)

![2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768505.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768506.png)
![(3Z)-3-Benzylidene-N-(cyanomethyl)-N-methyl-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2768507.png)


![2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine](/img/structure/B2768513.png)


